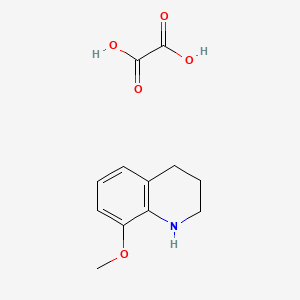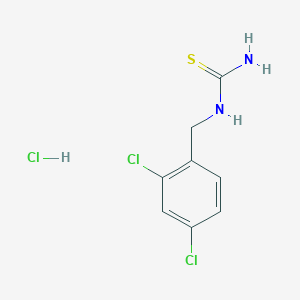
8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate
Übersicht
Beschreibung
8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is a biochemical used for proteomics research . It has a molecular formula of C12H15NO5 and a molecular weight of 253.26 .
Molecular Structure Analysis
The InChI code for 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is 1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate is a solid or semi-solid or liquid or lump . It has a molecular weight of 253.26 .Wissenschaftliche Forschungsanwendungen
Precursor for Alkaloids
1,2,3,4-Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has been used in the synthesis of C(1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
Antineuroinflammatory Agents
N-benzyl THIQs, a derivative of 1,2,3,4-tetrahydroquinoline, are known to function as antineuroinflammatory agents . This suggests that 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate could potentially be used in the treatment of neuroinflammatory diseases.
Asymmetric Catalysis
1,2,3,4-Tetrahydroquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This means that they can be used to create molecules with a specific spatial arrangement, which is crucial in many areas of chemistry and biology.
Organic Intermediates
1,2,3,4-Tetrahydro-6-methoxyquinoline, a similar compound to 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate, is used as chemical reagents, organic intermediates, fine chemicals, pharmaceutical research and development . This suggests that 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate could have similar applications.
5. Antagonists of NDMA in Glycine Receptors 1,2,3,4-Tetrahydroquinoline-2,2,4-trione oximes, a derivative of 1,2,3,4-tetrahydroquinoline, are developed to act as antagonists of NDMA in glycine receptors . They are also found to be used as agents against neurodegenerative diseases such as Alzheimer’s disease .
Leukotriene Synthesis Inhibitors
Some quinolones, which are similar to 8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate, have been synthesized to act as leukotriene synthesis inhibitors . Leukotrienes are inflammatory mediators, and their inhibition can be beneficial in conditions like asthma and allergies.
Safety And Hazards
Eigenschaften
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.C2H2O4/c1-12-9-6-2-4-8-5-3-7-11-10(8)9;3-1(4)2(5)6/h2,4,6,11H,3,5,7H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXSWAXNJXIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydro-quinoline oxalate | |
CAS RN |
1185293-75-7 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-8-methoxy-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)


![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)
![4-[(2-Bromoacetyl)amino]benzamide](/img/structure/B1389846.png)
![2-Bromo-N-[3-(sec-butoxy)phenyl]acetamide](/img/structure/B1389848.png)
![2-Bromo-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389849.png)
![2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389850.png)
![N-{3-[(2-Bromoacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B1389851.png)
![Isobutyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389855.png)
![2-Bromo-N-{2-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide](/img/structure/B1389856.png)